1-Methyl-1H-benzo[d]imidazol-5-ol
Overview
Description
"1-Methyl-1H-benzo[d]imidazol-5-ol" is a chemical compound with potential applications in various fields of chemistry and materials science. Its unique structure and properties make it an interesting subject for study.
Synthesis Analysis
The synthesis of compounds related to 1-Methyl-1H-benzo[d]imidazol-5-ol involves the reaction of specific precursor compounds. For instance, Ünver et al. (2009) describe the synthesis and structural properties of novel compounds with similar structures, obtained by specific reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol (Ünver et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals insights into the geometry, vibrational frequencies, and electronic structure. Studies like those by Li et al. (2013) provide such analysis using spectroscopy and X-ray diffraction methods (Li et al., 2013).
Chemical Reactions and Properties
The reactivity of 1-Methyl-1H-benzo[d]imidazol-5-ol and related compounds is influenced by their molecular structure. For example, the study by Patra and Goldberg (2013) demonstrates the formation of coordination polymers with similar compounds, highlighting their potential in forming complex structures (Patra & Goldberg, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in various industries. These properties can be inferred from studies focusing on similar chemical structures.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other substances, are essential for practical applications. The study by Zhang Qinglon (2014) on a novel compound synthesized from related chemicals provides insights into the reactivity and potential applications of such compounds (Zhang Qinglon, 2014).
Scientific Research Applications
Corrosion Inhibition Properties :Benzimidazole derivatives, including variants like 1-Methyl-1H-benzo[d]imidazol-5-ol, have been studied for their corrosion inhibition properties. For example, Ammal, Prajila, and Joseph (2018) explored the effectiveness of benzimidazole bearing 1, 3, 4-oxadiazoles in preventing corrosion of mild steel in sulphuric acid. Their study revealed that these compounds form a protective layer on the steel surface, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antitubercular Agents :Shruthi et al. (2016) designed benzimidazole-oxadiazole hybrid molecules, including derivatives of 1-Methyl-1H-benzo[d]imidazol-5-ol, as antimicrobial agents. They found that some of these compounds exhibited potent anti-tubercular activity, highlighting their potential in treating tuberculosis (Shruthi et al., 2016).
Anticancer Research :In the realm of cancer research, benzimidazole derivatives have shown promise. Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing oxadiazole nucleus and evaluated them as anticancer agents. They reported that certain compounds demonstrated significant anticancer activity, suggesting potential use in cancer therapy (Rashid, Husain, & Mishra, 2012).
Anti-Diabetic Studies :Benzimidazole derivatives have also been explored for their potential in treating diabetes. Ibraheem et al. (2020) synthesized benzimidazole-pyrazoline hybrid molecules and investigated their anti-diabetic properties. They found that these compounds could inhibit α-glucosidase, an enzyme relevant in diabetes management (Ibraheem et al., 2020).
Antiviral Agents :Eldebss et al. (2015) explored the synthesis of benzimidazole-based heterocycles, including 1-Methyl-1H-benzo[d]imidazol-2-yl derivatives, as antiviral agents. Their research highlighted the potential of these compounds as broad-spectrum antiviral agents, effective against various viruses (Eldebss et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-methylbenzimidazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDURSMVVKBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357029 | |
Record name | 1-Methyl-1H-benzo[d]imidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-benzo[d]imidazol-5-ol | |
CAS RN |
50591-22-5 | |
Record name | 1-Methyl-1H-benzo[d]imidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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